(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Overview
Description
VZ185 is a potent and selective degrader of BRD9 and its close homolog BRD7. These proteins are bromodomain-containing subunits of the SWI/SNF chromatin remodeling complexes, which play crucial roles in gene expression, DNA replication, and DNA repair. VZ185 has shown high stability in plasma and microsomes, making it suitable for both in vitro and in vivo studies .
Mechanism of Action
VZ185, also known as “(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide”, is a potent and selective degrader of the BAF/PBAF complexes subunits BRD7 & BRD9 .
Target of Action
The primary targets of VZ185 are BRD7 and BRD9 , which are subunits of the BAF/PBAF complexes . These complexes play crucial roles in gene expression, DNA replication, and DNA repair by modulating access to promoters and coding regions of DNA through modification of the degree of compactness of chromatin .
Mode of Action
VZ185 operates as a PROTAC (proteolysis-targeting chimera) . It binds to its targets, BRD7 and BRD9, and an E3 ligase, facilitating ubiquitination of the target proteins and their subsequent proteasomal degradation .
Biochemical Pathways
The degradation of BRD7 and BRD9 by VZ185 affects the SWI/SNF chromatin remodeling complexes . These complexes control gene expression, DNA replication, and DNA repair by modulating access to promoters and coding regions of DNA through modification of the degree of compactness of chromatin .
Pharmacokinetics
VZ185 has shown a good in vivo PK profile, with high stability in plasma and microsomes as well as high aqueous kinetic solubility (up to 100 μM) . This suggests that the compound has favorable ADME properties, which could contribute to its bioavailability.
Result of Action
The action of VZ185 leads to the degradation of BRD7 and BRD9 in cells . This degradation is selective, potent, and rapid, with a slight preference for BRD9 over BRD7 . The activity of VZ185 has been clearly linked to the binding to BRD7 and 9 as well as VHL .
Action Environment
The action of VZ185 is influenced by the cellular environment. For instance, in some cells, a high concentration (1 µM) of VZ185 induced less degradation than a low concentration (10-100 µM), which is suggested to be due to the so-called hook effect . Furthermore, VZ185 showed high water solubility and stability in blood plasma and microsomes , suggesting that it is stable in various biological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VZ185 involves the conjugation of a ligand for the target protein (BRD9/BRD7) and a ligand for E3 ligase recruitment, connected by a linker. The optimization process includes varying conjugation patterns and linkers, monitoring cellular degradation activities, kinetic profiles, and ubiquitination .
Industrial Production Methods
While specific industrial production methods for VZ185 are not detailed, the compound is typically prepared in research laboratories using standard organic synthesis techniques. The compound is stored as a dry powder or as DMSO stock solutions at -20°C .
Chemical Reactions Analysis
Types of Reactions
VZ185 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It forms a ternary complex with the target protein and E3 ligase, leading to ubiquitination and subsequent proteasomal degradation .
Common Reagents and Conditions
Reagents: Ligands for BRD9/BRD7 and E3 ligase, linkers, DMSO.
Conditions: Standard organic synthesis conditions, storage at -20°C.
Major Products
The major products of VZ185’s reactions are the degraded forms of BRD9 and BRD7 proteins .
Scientific Research Applications
VZ185 is widely used in scientific research for its ability to selectively degrade BRD9 and BRD7. Its applications include:
Chemistry: Used as a chemical probe to study the roles of BRD9 and BRD7 in chromatin remodeling.
Biology: Helps in understanding the physiological roles of BRD9 and BRD7 in gene expression and DNA repair.
Medicine: Investigated for its potential therapeutic applications in cancers where BRD9 is overexpressed, such as cervical cancer and non-small cell lung cancer.
Industry: Utilized in drug discovery and development processes .
Comparison with Similar Compounds
Similar Compounds
I-BRD9: A selective inhibitor of BRD9.
LP99: Another selective inhibitor of BRD9.
BI-7273: A potent inhibitor of BRD7/BRD9.
BI-9564: A selective inhibitor of BRD7/BRD9.
GNE-375: A selective inhibitor of BRD7/BRD9
Uniqueness of VZ185
VZ185 stands out due to its dual degradation capability for both BRD9 and BRD7, its high selectivity, and its suitability for both in vitro and in vivo studies. Unlike simple inhibitors, VZ185 facilitates the complete degradation of target proteins, offering a more sustained and effective approach to protein knockdown .
Properties
IUPAC Name |
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42+,47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCLFXBHOXXEN-JPTLTNPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67FN8O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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